(5-Amino-pyridin-2-yl)-(3,3-difluoro-pyrrolidin-1-yl)-methanone
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Overview
Description
(5-Amino-pyridin-2-yl)-(3,3-difluoro-pyrrolidin-1-yl)-methanone is a complex organic compound that features both pyridine and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-pyridin-2-yl)-(3,3-difluoro-pyrrolidin-1-yl)-methanone typically involves multi-step organic reactions. One common approach is to start with the functionalization of the pyridine ring, followed by the introduction of the pyrrolidine moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where precise control over reaction parameters is maintained. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-pyridin-2-yl)-(3,3-difluoro-pyrrolidin-1-yl)-methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyridine or pyrrolidine derivatives.
Scientific Research Applications
(5-Amino-pyridin-2-yl)-(3,3-difluoro-pyrrolidin-1-yl)-methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe for studying biological processes.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which (5-Amino-pyridin-2-yl)-(3,3-difluoro-pyrrolidin-1-yl)-methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to modulate biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-5-aminopyridine: This compound shares the pyridine ring but differs in its functional groups and overall structure.
4-(5-Aminopyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester: Another compound with a pyridine ring, but with different substituents and functional groups.
Uniqueness
(5-Amino-pyridin-2-yl)-(3,3-difluoro-pyrrolidin-1-yl)-methanone is unique due to the presence of both amino and difluoro groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(5-aminopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N3O/c11-10(12)3-4-15(6-10)9(16)8-2-1-7(13)5-14-8/h1-2,5H,3-4,6,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHVQGJNOPALLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2=NC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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